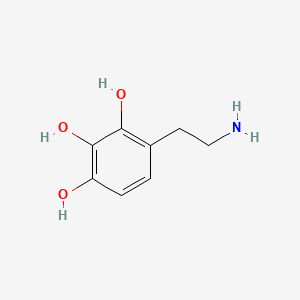
4-(2-Aminoethyl)benzene-1,2,3-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-aminoethyl)benzene-1,2,3-triol is a catecholamine.
Scientific Research Applications
Structural and Theoretical Studies
- The structure of related compounds, such as 4-(((2-methyl-3-nitrophenyl)imino)methyl)benzene-1,2,3-triol, has been investigated using X-ray, UV–vis., FT-IR spectroscopic techniques, and theoretical (DFT) methods, providing insights into their molecular structures (Temel et al., 2017).
Synthesis and Characterization of Complexes
- Schiff base ligands, including derivatives of benzene-1,2,3-triol, have been synthesized and characterized. Their complexes with metals like Cd(II) and Cu(II) were studied, revealing bidentate ligand behavior and antimicrobial activity (Golcu et al., 2005).
Electrochemical and Antimicrobial Properties
- Novel Schiff bases containing benzene-1,2,3-triol and their Co(II) and Cu(II) complexes were synthesized. These complexes showed significant electrochemical and antimicrobial properties (Ispir, 2009).
Electrochemical Studies of Derivatives
- Electrochemical studies of hydroxy- and amino-polysubstituted benzenes, including benzene-1,2,3-triol derivatives, were performed. These studies are crucial for understanding the degradation of environmental pollutants containing such structures (Pelmus et al., 2020).
Solvatochromic Effect Studies
- The solvatochromic effects on the absorption spectra of benzene-1,3-diol and benzene-1,3,5-triol derivatives were analyzed, enhancing understanding of solute-solvent interactions (Gülseven et al., 2009).
Simultaneous Determination of Antioxidants
- A study on the simultaneous determination of antioxidants using a modified electrode incorporating benzene-1,2,3-triol derivative demonstrates the compound's potential in analytical chemistry applications (Taei et al., 2016).
properties
CAS RN |
4228-71-1 |
|---|---|
Product Name |
4-(2-Aminoethyl)benzene-1,2,3-triol |
Molecular Formula |
C8H11NO3 |
Molecular Weight |
169.18 g/mol |
IUPAC Name |
4-(2-aminoethyl)benzene-1,2,3-triol |
InChI |
InChI=1S/C8H11NO3/c9-4-3-5-1-2-6(10)8(12)7(5)11/h1-2,10-12H,3-4,9H2 |
InChI Key |
WYYIHCWISNZQQY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1CCN)O)O)O |
Canonical SMILES |
C1=CC(=C(C(=C1CCN)O)O)O |
Other CAS RN |
4228-71-1 |
synonyms |
2-hydroxydopamine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![9-acetyl-7-[4-amino-5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1201017.png)

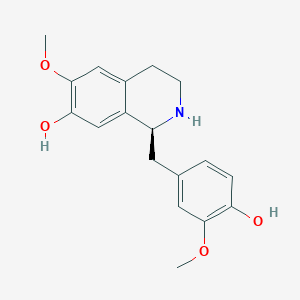
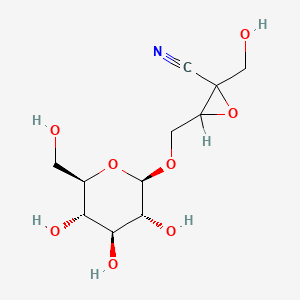
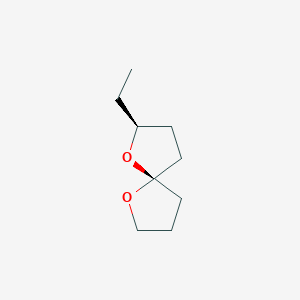
![8-(Hydroxymethyl)-1,7-dimethyl-4-propan-2-ylbicyclo[3.2.1]oct-6-ene-6-carbaldehyde](/img/structure/B1201029.png)
![4-[9-[(2R)-5-[(1S,4S)-4-(6-decyl-5-hydroxyoxan-2-yl)-1,4-dihydroxybutyl]oxolan-2-yl]-2-hydroxynonyl]-2-methyl-2H-furan-5-one](/img/structure/B1201032.png)
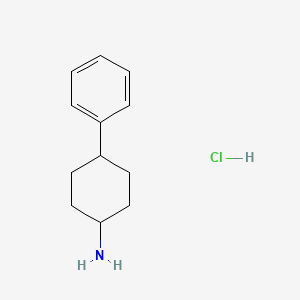
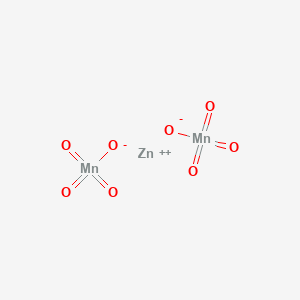
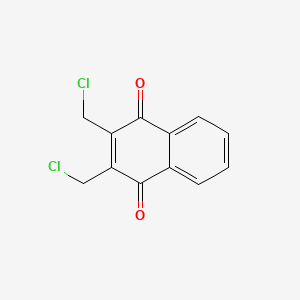
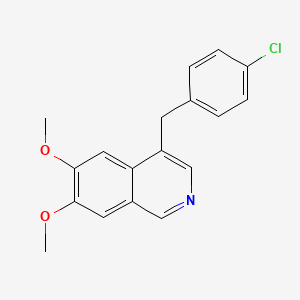


![7-Hydroxymethyl-12-methylbenz[a]anthracene sulfate](/img/structure/B1201040.png)